![molecular formula C25H21N5OS B12035529 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-69-5](/img/structure/B12035529.png)
9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone: is a complex organic compound that combines the structural features of anthracene, triazole, and hydrazone. This compound is known for its potential applications in various fields, including chemistry, biology, and materials science. The unique combination of functional groups in this molecule makes it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the following steps:
Preparation of 9-anthracenecarbaldehyde: This can be achieved through the Vilsmeier formylation of anthracene.
Synthesis of 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate is prepared through a series of reactions involving the appropriate starting materials and reagents.
Formation of the hydrazone: The final step involves the condensation of 9-anthracenecarbaldehyde with the triazole derivative to form the desired hydrazone compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Diagnostic Tools: Its fluorescent properties can be utilized in diagnostic imaging and assays.
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as fluorescence and stability.
Electronics: Its conductive properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and hydrazone moieties play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
9-anthracenecarboxaldehyde: A simpler derivative of anthracene with similar aldehyde functionality.
3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: Shares the triazole and sulfanyl groups but lacks the anthracene moiety.
Hydrazone derivatives: Various hydrazone compounds with different aromatic or heterocyclic groups.
Uniqueness: The uniqueness of 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone lies in its combination of anthracene, triazole, and hydrazone functionalities. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
624725-69-5 |
|---|---|
Molecular Formula |
C25H21N5OS |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H21N5OS/c1-2-31-20-13-11-17(12-14-20)24-27-28-25(32)30(24)29-26-16-23-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)23/h3-16,29H,2H2,1H3,(H,28,32)/b26-16+ |
InChI Key |
WPSSPCAABJONCJ-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12035450.png)
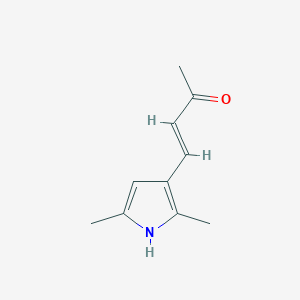
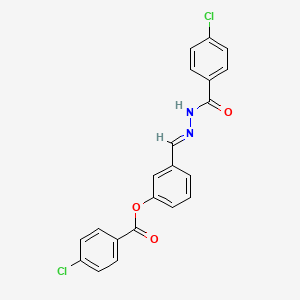
![[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12035466.png)
![3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione](/img/structure/B12035479.png)
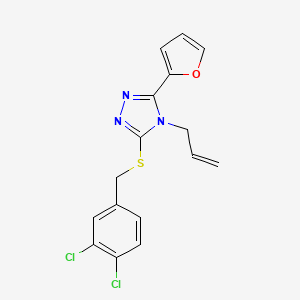
![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035494.png)

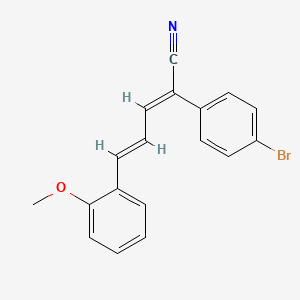
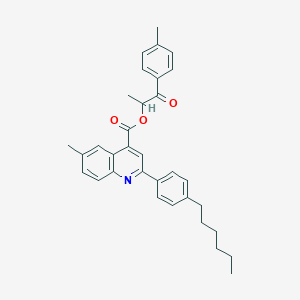
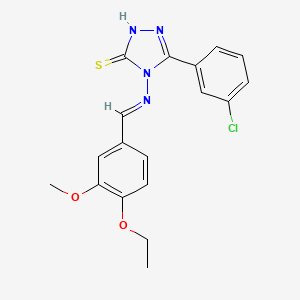

![N-(4-Chlorophenyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12035524.png)

